N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide
CAS No.: 1091417-56-9
Cat. No.: VC5050877
Molecular Formula: C18H19FN2O3S
Molecular Weight: 362.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091417-56-9 |
|---|---|
| Molecular Formula | C18H19FN2O3S |
| Molecular Weight | 362.42 |
| IUPAC Name | N'-(3-fluorophenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide |
| Standard InChI | InChI=1S/C18H19FN2O3S/c19-13-3-1-4-14(11-13)21-17(23)16(22)20-12-18(6-8-24-9-7-18)15-5-2-10-25-15/h1-5,10-11H,6-9,12H2,(H,20,22)(H,21,23) |
| Standard InChI Key | OIHIVOGVEMSXPL-UHFFFAOYSA-N |
| SMILES | C1COCCC1(CNC(=O)C(=O)NC2=CC(=CC=C2)F)C3=CC=CS3 |
Introduction
Molecular Formula and Weight
-
Molecular Formula: C16H19FN2O2S
-
Molecular Weight: 322.4 g/mol
Structural Description
The compound consists of:
-
A 3-fluorophenyl group, contributing to its electronic properties.
-
A thiophene ring fused with a tetrahydrofuran (oxan) scaffold, providing rigidity and aromaticity.
-
An ethanediamide backbone, which enhances hydrogen bonding potential and solubility.
Key Physicochemical Features
| Property | Value |
|---|---|
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, methanol) due to amide groups. |
| Lipophilicity (LogP) | Moderate, balancing hydrophilic and lipophilic regions. |
| Stability | Stable under standard laboratory conditions but may degrade under strong acidic or basic conditions. |
General Synthetic Pathway
The synthesis of N'-(3-fluorophenyl)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide likely involves:
-
Amide Bond Formation: Reaction between a fluorinated aniline derivative and a protected ethanediamine.
-
Cyclization: Introduction of the oxan-thiophene moiety via cyclization using thiophene-based precursors.
-
Final Coupling: Coupling the oxan-thiophene intermediate with the ethanediamide backbone.
Techniques for Structural Confirmation
The structure can be confirmed using:
-
NMR Spectroscopy: Proton (^1H) and carbon (^13C) NMR to verify chemical shifts corresponding to aromatic, aliphatic, and fluorinated regions.
-
Mass Spectrometry (MS): For molecular weight confirmation.
-
IR Spectroscopy: To detect characteristic amide (C=O) and thiophene vibrations.
Potential Pharmacological Activities
The compound's structural features suggest potential applications in:
-
Anti-inflammatory Agents:
-
The fluorophenyl group may enhance binding to enzymes like cyclooxygenase (COX), similar to other fluorinated compounds.
-
-
Antimicrobial Properties:
-
The thiophene ring is known for its antimicrobial activity against bacterial and fungal strains.
-
-
Anticancer Research:
-
Amide-containing scaffolds often show cytotoxic effects on cancer cell lines.
-
Docking Studies
Preliminary in silico studies could explore interactions with biological targets such as:
-
Enzymes involved in inflammation (e.g., 5-lipoxygenase).
-
DNA-binding proteins for anticancer activity.
Material Science Applications
The rigid aromatic framework combined with flexible oxan groups makes this compound a candidate for:
-
Polymer Design:
-
As a monomer for creating functional polymers with tailored electronic properties.
-
-
Organic Electronics:
-
Potential use in organic semiconductors or light-emitting diodes due to the thiophene ring's conductivity.
-
Structural Optimization
Modifications such as:
-
Substituting the fluorophenyl group with other electron-withdrawing groups to enhance potency.
-
Introducing additional heteroatoms in the thiophene ring for increased bioactivity.
Biological Testing
Experimental validation through:
-
In vitro assays for antimicrobial, anti-inflammatory, or anticancer activities.
-
Toxicity profiling to ensure safety for pharmaceutical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume